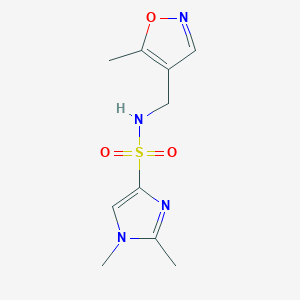

1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,2-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c1-7-9(4-11-17-7)5-12-18(15,16)10-6-14(3)8(2)13-10/h4,6,12H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGVESFRQQAFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CN(C(=N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Formation of amines or amides.

Substitution: Formation of various substituted imidazoles or isoxazoles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties and potential use in drug development.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights:

Core Modifications: The target compound lacks a nitro group (common in antiparasitic agents like metronidazole analogs) but incorporates a 5-methylisoxazolemethyl group, which may enhance metabolic stability or target selectivity compared to nitro-containing analogs .

Sulfonamide Linker Variations: Substituents on the sulfonamide nitrogen significantly influence activity. For example, the methylsulfonylphenyl group in compound 6a correlates with low IC50 values (1.2 µM), suggesting that electron-withdrawing groups enhance potency in certain assays . The phenoxy-benzimidazolone substituent () may improve solubility or modulate steric effects during target binding .

Biological Implications: Nitroimidazoles (e.g., ) rely on nitro group reduction for antimicrobial activity, a mechanism absent in the target compound. However, the isoxazole group could confer alternative redox properties or resistance to enzymatic degradation .

Biological Activity

1,2-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₁H₁₄N₄O₃S

- Molecular Weight : 286.32 g/mol

The presence of the imidazole and sulfonamide moieties contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various imidazole-based compounds, it was found that those containing a sulfonamide group effectively inhibited bacterial growth, demonstrating potential as antibacterial agents .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 16 | |

| Another Sulfonamide | S. aureus | 14 |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it effectively induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the activation of caspase pathways and disruption of the cell cycle .

Table 2: Anticancer Effects on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation | |

| HepG2 | 12 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The imidazole ring can act as a proton donor or acceptor in enzymatic reactions, influencing metabolic pathways.

- Caspase Activation : The compound promotes apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubule formation, which is critical for cell division .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer : A recent study evaluated the effects of this compound on MDA-MB-231 cells, reporting a significant reduction in cell viability and increased apoptosis markers when treated with concentrations above 5 µM .

- Antibacterial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing effectiveness comparable to standard antibiotics in inhibiting growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.